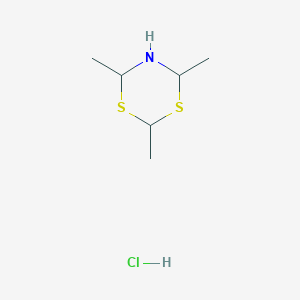
Thialdin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thialdine is a basic heterocyclic chemical compound with the molecular formula C6H13NS2 . It is used as a flavoring agent in foods and is included in the list of flavoring substances authorized in the European Union and is considered generally recognized as safe (GRAS) in the United States . Thialdine has a roasted meat smell and is therefore used as a flavoring in meat .
Synthesis Analysis
Thialdine was first synthesized by Justus von Liebig and Friedrich Wöhler in 1847 by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, with thialdine crystallizing from the solution . The acetaldehyde ammonia trimer is the cyclic trimer formed in the condensation reaction of acetaldehyde with ammonia .Physical And Chemical Properties Analysis
Thialdine is a basic heterocyclic chemical compound with the molecular formula C6H13NS2 . Its molar mass is 163.30 g·mol−1 . More research is needed to understand the full range of physical and chemical properties of Thialdine.作用机制
Target of Action
Thialdine is a basic heterocyclic chemical compound
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including alterations in signal transduction, gene expression, and metabolic pathways
Biochemical Pathways
For instance, some compounds can affect energy metabolism, biosynthesis of nucleic acids, and antioxidant machinery
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It’s important to note that the effects of a compound’s action can range from alterations in cellular processes to changes in the overall function of an organism
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, photoperiod, and exposure to other chemicals can affect the function and effectiveness of a compound . .
生化分析
Biochemical Properties
Thialdin hydrochloride is the precursor of several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP), an indispensable coenzyme in cell energy metabolism . The catalytic properties of ThDP can be explained by its ability to form a highly nucleophilic ylide carbanion . During catalysis, this carbanion may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent, which can then be converted and ultimately released .
Cellular Effects
This compound is essential for maintaining overall good health. A deficiency of this compound may go undiagnosed and is associated with poor health outcomes, including death . The body uses this compound to get the energy to grow cells and support body functions .
Molecular Mechanism
This compound acts through both coenzyme and non-coenzyme mechanisms. The non-coenzyme regulatory binding of this compound compounds has been demonstrated for the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and a number of key metabolic enzymes that do not use ThDP as a coenzyme .
Temporal Effects in Laboratory Settings
High blood levels of this compound can be achieved rapidly with oral this compound . This compound is absorbed by both an active and nonsaturable passive process
Dosage Effects in Animal Models
In animal models, the treatment of this compound deficiency involves parenteral administration of this compound for 3 to 5 days, followed by oral administration for an additional 2 to 4 weeks
Metabolic Pathways
This compound is involved in several metabolic pathways, including the breakdown of glucose and amino acids . It is also involved in the glycolytic pathway, pentose phosphate pathway, and the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex and involve a variety of protein families
Subcellular Localization
Current research is focused on predicting the subcellular localization of proteins in plant cells , but similar studies on this compound are yet to be conducted.
属性
| { "Design of the Synthesis Pathway": "Thialdine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-4-nitroaniline", "sodium sulfide", "sodium hydroxide", "acetic acid", "sodium acetate", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "The first step involves the reduction of 2-chloro-4-nitroaniline with sodium sulfide and sodium hydroxide in water to form 2-amino-4-chlorophenyl sulfide.", "The second step involves the reaction of 2-amino-4-chlorophenyl sulfide with acetic acid and sodium acetate to form 2-acetamido-4-chlorophenyl sulfide.", "The third step involves the hydrogenation of 2-acetamido-4-chlorophenyl sulfide with hydrogen gas and palladium on carbon catalyst to form Thialdine." ] } | |
CAS 编号 |
5340-02-3 |
分子式 |
C6H14ClNS2 |
分子量 |
199.8 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H |
InChI 键 |
OYCMJTUDNOIXPL-UHFFFAOYSA-N |
SMILES |
CC1NC(SC(S1)C)C |
规范 SMILES |
CC1NC(SC(S1)C)C.Cl |
沸点 |
260.00 to 261.00 °C. @ 760.00 mm Hg (est) |
物理描述 |
Light brown crystalline solid; roasted, meaty odour |
溶解度 |
3.944e+004 mg/L @ 25 °C (est) Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thialdine and where is it found?
A1: Thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) is a sulfur-containing heterocyclic compound. It is often found as a major volatile component in cooked or fermented seafood. Notably, it contributes to the characteristic aroma of cooked small shrimp (Acetes japonicus Kishinouye) [] and Sergia Lucens, where it imparts a "dried small sardine-like odor" [, ]. Thialdine also appears as a significant volatile compound in stored sheep wool [].
Q2: How is thialdine formed?
A2: Thialdine can be formed through several pathways:
- Reaction of acetaldehyde with ammonium sulfide: This classical synthesis, first described in the 19th century, highlights thialdine's early discovery and chemical interest [, , ].
- Maillard reaction: Heating cysteine and glucose together, a model system mimicking the Maillard reaction, produces thialdine as a major volatile component []. This suggests its formation during cooking processes involving sugars and sulfur-containing amino acids.
- Thermal decomposition of cysteine derivatives: Heating cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid, and cysteine methyl ester in soybean oil at high temperatures (200°C) leads to the formation of various sulfur-containing compounds, including thialdine [, ].
Q3: What is the role of thialdine in food aroma?
A3: Thialdine contributes significantly to the overall aroma profile of certain foods:
- Seafood: In cooked Sergia Lucens, thialdine decreases with increased fermentation time, while alkyl pyrazines increase, indicating a dynamic change in aroma profile during processing []. Sensory analysis using GC-sniff techniques confirms thialdine's contribution to the characteristic "dried small sardine-like odor" of this shrimp [].
- Fermented Products: Thialdine is found alongside other sulfur compounds and pyrazines in fermented small shrimp (Acetes japonicus Kishinouye) [], suggesting its role in the complex aroma development of fermented seafood products.
Q4: What is the stereochemistry of thialdine?
A4: Thialdine exists as a single stereoisomer. X-ray diffraction studies have confirmed that thialdine adopts an all-cis configuration []. This specific spatial arrangement of its methyl and sulfur-containing groups likely influences its sensory properties and interactions with other molecules.
Q5: Are there any analytical challenges related to thialdine detection?
A5: Yes, thialdine can be formed during the Likens-Nickerson extraction process, a common method for isolating volatile compounds from complex matrices []. This highlights the importance of careful method optimization and validation to accurately quantify thialdine and differentiate its presence in the original sample versus artifact formation during analysis [].
Q6: What other sulfur-containing compounds are formed alongside thialdine?
A6: Various sulfur-containing compounds often accompany thialdine formation, particularly in food systems:
- Thermal degradation of cysteine: This process generates diverse sulfur-containing heterocycles, including alkylthiazoles, thiazolines, thiazolidines, as well as compounds with two or three sulfur atoms such as ethane-1,2-dithiole, diethyldisulfide, diethyltrisulfide, 2-methyl-1,3-dithiolane, 1,2-dithiane, 1,2,4-trithiolanes, 1,2,4-trithianes, and 2-methyl-thiazolidino-(3,4-b-)-thiazolidine [].
- Maillard reaction: The cysteine/glucose Maillard model system produces other sulfur-containing heterocycles like 2-methylthiazolidine and 3,5-dimethyl-1,2,4-trithiolane, highlighting the complex interplay of sulfur chemistry in this reaction [].
- Seafood: In both raw and fermented small shrimp (Acetes japonicus Kishinouye), thialdine is found with other sulfur-containing compounds like thiazoles and trithiolanes, contributing to the overall aroma profile of the seafood [].
Q7: Is thialdine unique to food systems?
A7: While prominently featured in food aroma research, thialdine's presence extends beyond food. Its detection in stored sheep wool [] suggests a broader role in natural systems, potentially influencing insect behavior or other ecological interactions.
Q8: What are the potential applications of thialdine beyond its role in aroma?
A8: While thialdine's role as a flavor and aroma compound is well documented, its potential applications beyond the food industry are less explored. Further research is needed to investigate its potential in areas like:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



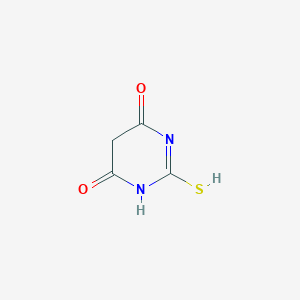
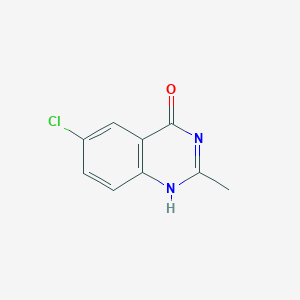
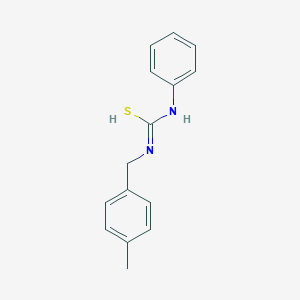
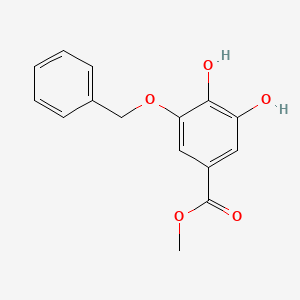
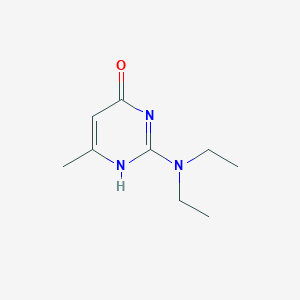

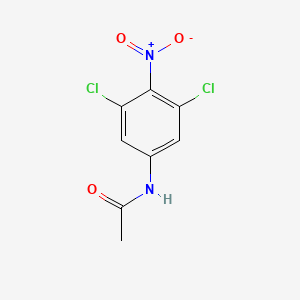
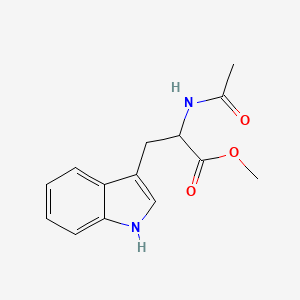
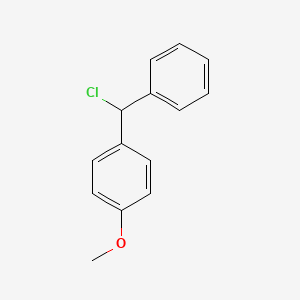
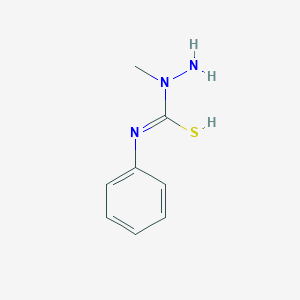
![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
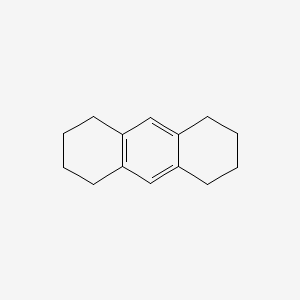

![11H-Benzo[a]fluorene](/img/structure/B7771875.png)